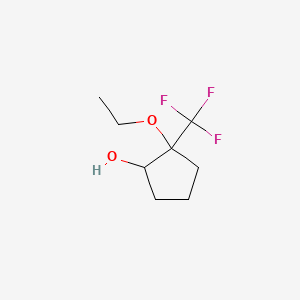
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 9th position and an amine group at the 5th position on the benzo[b]azepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloroaniline with a suitable aldehyde or ketone in the presence of a reducing agent can yield the desired azepine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized one-pot synthesis techniques that allow for the efficient and scalable production of the compound. These methods often utilize recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azepine derivatives .
Scientific Research Applications
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Comparison: Compared to similar compounds, 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is unique due to the presence of the amine group at the 5th position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom at the 9th position also contributes to its distinct properties, making it a valuable compound for various applications .
Properties
CAS No. |
886367-30-2 |
|---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2 |
InChI Key |
FDGONPCWDYGXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Cl)NC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)











![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
